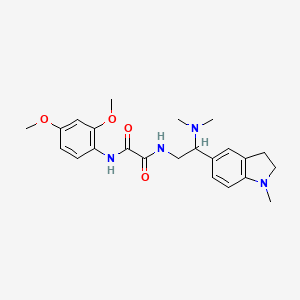

![molecular formula C13H13N3O2 B2772957 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide CAS No. 861212-09-1](/img/structure/B2772957.png)

2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.266. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Effects of Acetamide Derivatives

Research on acetamide derivatives, including 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide, focuses on their broad biological significance. A comprehensive review by Kennedy (2001) discusses the toxicological aspects of acetamide and its derivatives, emphasizing their continued commercial importance and the biological consequences of exposure. This work underscores the need to understand the varied biological responses and the substantial increase in environmental toxicology data over recent years (Kennedy, 2001).

Pyrrolobenzimidazoles in Cancer Treatment

Skibo (1998) explores the design, chemistry, cytotoxicity, and antitumor activity of agents based on the pyrrolobenzimidazole ring system, highlighting derivatives like 6-acetamidoquinone derivatives (APBIs) of this system. These compounds, which include structures similar to this compound, are presented as a new class of antitumor agents with significant benefits over existing treatments. The APBIs act as DNA intercalating agents and inhibit topoisomerase II-mediated DNA relaxation, showcasing their potential in cancer therapy (Skibo, 1998).

Stereochemistry and Pharmacological Profile

The stereochemistry of phenylpiracetam and its methyl derivative, closely related to this compound, has been reviewed to highlight the improvement of pharmacological profiles through stereochemical variations. Veinberg et al. (2015) demonstrate the direct relationship between the configuration of the stereocenters and the biological properties of these compounds, providing insights into the preparation of enantiomerically pure compounds and their comparative pharmacological testing (Veinberg et al., 2015).

Paracetamol Metabolism and Genetic Differences

Zhao and Pickering (2011) delve into the metabolism of paracetamol (acetaminophen), a compound structurally and functionally related to this compound. The study reviews genetic differences affecting paracetamol metabolism and their implications for toxicity and efficacy, offering a detailed examination of how these variations could influence the therapeutic and adverse effects of related compounds (Zhao & Pickering, 2011).

Synthesis and Pharmacological Activities of Piracetam Derivatives

Dhama et al. (2021) focus on piracetam and its derivatives, examining their synthesis and various biological activities. As a derivative of γ-aminobutyric acid with structural similarities to this compound, piracetam shows promise in improving learning, memory, and brain metabolism. This review emphasizes the potential of such compounds in managing diseases like alcoholism, Raynaud’s phenomenon, and deep vein thrombosis, highlighting their significance in scientific research and therapy (Dhama et al., 2021).

Propiedades

IUPAC Name |

2-(6-methyl-2-phenylpyrimidin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9-7-12(18-8-11(14)17)16-13(15-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHXJJNMMULODE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

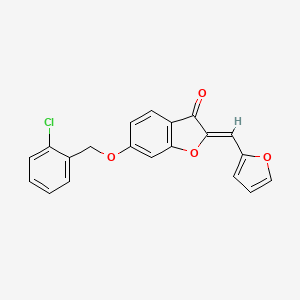

![6-ethyl 3-methyl 2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2772874.png)

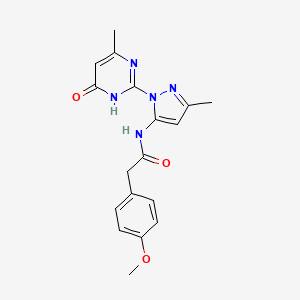

![6-(2-chloro-6-fluorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2772875.png)

![6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2772880.png)

![1-[(3Ar,6aS)-3a-methyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2772881.png)

![N-(1,2-oxazol-3-yl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2772882.png)

![5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2772883.png)

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine](/img/structure/B2772888.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile](/img/structure/B2772890.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2772892.png)

![Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-](/img/structure/B2772893.png)

![[2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2772896.png)